Dasabuvir, chemically known as (1R,5S)-N-[3-amino-1-(isobutylcarbamoyl)-2-oxopropyl]-3-[2-[(2S)-2-cyclopentyl-2-[(pyrazine-2-carbonyl)amino]acetyl]-N-methyl-N-[(2S)-tetrahydrofuran-2-ylmethyl]amino]-4,4-difluorocyclopentanecarboxamide, is a non-nucleoside polymerase inhibitor developed for the treatment of hepatitis C virus (HCV) infection []. It acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication [].
RGX-104 is sourced from pharmaceutical research focusing on immunomodulation and cancer therapy. It falls under the category of nuclear hormone receptor agonists, specifically targeting the liver X receptor beta subtype. This compound has been evaluated in various preclinical and clinical studies for its efficacy in cancer treatment, particularly in enhancing anti-tumor immunity through modulation of innate immune responses.
The synthesis of RGX-104 involves several organic reactions that lead to its unique molecular structure. Although proprietary details about the specific synthetic routes are not publicly disclosed, it is known that the process includes:
The synthesis typically requires careful control of reaction conditions to optimize yield and purity, often involving oxidation-reduction reactions, hydrolysis, and substitution reactions.
The molecular formula of RGX-104 free acid is with a molecular weight of approximately 596.08 g/mol. The structure features a complex arrangement that allows it to effectively bind to the liver X receptor beta. Key structural elements include:
RGX-104 undergoes several typical reactions for small-molecule agonists:
These reactions are crucial for understanding how RGX-104 interacts with biological systems and can influence its therapeutic efficacy.
RGX-104 functions primarily as an agonist for the liver X receptor beta, leading to several downstream effects:
Clinical trials have demonstrated significant tumor growth suppression in models treated with RGX-104, indicating its potential as a therapeutic agent in oncology.
RGX-104 exhibits several notable physical and chemical properties:
These properties are critical for developing effective delivery systems for clinical use.
RGX-104 is currently being investigated for its applications in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3